[2-Bromo-1-(propan-2-yloxy)ethyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-1-propan-2-yloxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)13-11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMACAJGUTHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505199 | |
| Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-56-8 | |
| Record name | {2-Bromo-1-[(propan-2-yl)oxy]ethyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 2 Bromo 1 Propan 2 Yloxy Ethyl Benzene
Retrosynthetic Analysis and Key Disconnections for [2-Bromo-1-(propan-2-yloxy)ethyl]benzene
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine (C-Br) and the carbon-oxygen (C-O) bonds of the ether linkage.
Two logical retrosynthetic pathways emerge:
Pathway A: Disconnection of the C-O bond. This approach suggests an etherification reaction as the final step. The precursors, or synthons, would be a 2-bromo-1-phenylethanol (B177431) derivative and an isopropylating agent.
Pathway B: Disconnection of the C-Br bond. This pathway points to a bromination reaction as the key final step. The precursor would be 1-(propan-2-yloxy)ethyl]benzene.
Exploration of Precursor Chemistry and Accessible Starting Materials for this compound Synthesis
The feasibility of a synthetic route heavily relies on the availability and accessibility of the starting materials.
For Pathway A , the key precursor is 2-bromo-1-phenylethanol . This compound can be synthesized from styrene (B11656) through a bromohydrin formation reaction, typically using N-bromosuccinimide (NBS) in the presence of water. chemicalforums.com Alternatively, it can be prepared by the reduction of 2-bromoacetophenone (B140003). The other required reagent, an isopropylating agent, could be isopropyl alcohol or an isopropyl halide.
For Pathway B , the precursor is 1-(propan-2-yloxy)ethyl]benzene . This ether can be prepared via a Williamson ether synthesis from 1-phenylethanol (B42297) and an isopropyl halide, or through the reaction of styrene with isopropanol (B130326) under acidic conditions.
Direct Bromination Strategies and Regioselectivity Considerations in the Synthesis of this compound
Following Pathway B, the direct bromination of 1-(propan-2-yloxy)ethyl]benzene would be the final step. The target position for bromination is the benzylic carbon, which is activated by the adjacent phenyl group.
Radical bromination is a common method for introducing a bromine atom at a benzylic position. libretexts.org Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like light or peroxide, are effective for this purpose. youtube.com The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. youtube.com This inherent stability favors the formation of the desired product.
Regioselectivity is a critical consideration. The reaction should selectively occur at the benzylic position (the carbon adjacent to the phenyl ring) rather than on the aromatic ring itself. The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) typically favors benzylic bromination over electrophilic aromatic substitution. libretexts.org
Ethereal Linkage Formation Methodologies for this compound
Pathway A culminates in the formation of the ether linkage. The Williamson ether synthesis is a classic and widely used method for preparing ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In this context, the sodium salt of 2-bromo-1-phenylethanol (formed by reacting the alcohol with a strong base like sodium hydride) would be reacted with isopropyl bromide.
Alternatively, acid-catalyzed etherification could be employed, where isopropanol reacts with 2-bromo-1-phenylethanol in the presence of a strong acid catalyst. However, this method can be prone to side reactions, such as elimination, especially with secondary alcohols.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The target molecule, this compound, contains a chiral center at the carbon bearing the ether and phenyl groups. Therefore, it can exist as a pair of enantiomers. The synthesis of specific enantiomers requires stereoselective methods.
One approach is to start with an enantiomerically pure precursor. For instance, (R)-2-bromo-1-phenylethanol can be synthesized through the asymmetric reduction of 2-bromoacetophenone using chiral catalysts. ontosight.ai Subsequent etherification, if it proceeds without affecting the chiral center, would yield the corresponding enantiomer of the final product.
Another strategy involves the Sharpless asymmetric dihydroxylation of 2-bromostyrene. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the stereochemistry of the resulting diol, which can then be further manipulated to obtain the desired enantiomer of the target molecule.
Catalytic and Organocatalytic Approaches in the Preparation of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste.
In the context of etherification , various catalysts can be employed. For instance, copper-catalyzed methods have been developed for the synthesis of sterically hindered ethers. nih.gov While not directly applied to this specific molecule in the provided search results, these methodologies could potentially be adapted.
For the bromination step, while radical bromination with NBS is common, catalytic methods for selective bromination are also an area of active research. These could involve transition metal catalysts or organocatalysts to enhance selectivity and reaction rates under milder conditions.
Optimization of Reaction Conditions and Efficiency for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption.
Key parameters to consider for the bromination step include:
Brominating Agent: The choice and concentration of the brominating agent (e.g., NBS) are critical.
Initiator: For radical reactions, the type and amount of initiator (e.g., AIBN or light) can significantly impact the reaction rate.
Solvent: The solvent can influence the solubility of reactants and the reaction pathway. Non-polar solvents are generally preferred for radical brominations.
Temperature: Temperature affects the rate of reaction and can also influence selectivity.
For the etherification step, optimization would involve:
Base: In the Williamson ether synthesis, the choice and amount of base are important for the complete formation of the alkoxide.
Solvent: Aprotic polar solvents are often favored for S N 2 reactions.
Temperature: The reaction temperature needs to be carefully controlled to promote the desired reaction without leading to decomposition or side reactions.
Catalyst: If a catalytic method is used, the catalyst loading and reaction time are key variables to optimize.
Below is a table summarizing potential reaction conditions for the key synthetic steps:
| Reaction Step | Reagents and Catalysts | Solvent | Temperature | Potential for Optimization |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light) | Carbon tetrachloride (CCl₄), Heptane | Reflux | Initiator concentration, reaction time, temperature control to minimize side reactions. |
| Williamson Ether Synthesis | Sodium Hydride (NaH), Isopropyl Bromide | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Room Temperature to Reflux | Choice of base and solvent, reaction temperature to balance rate and side reactions. |
| Acid-Catalyzed Etherification | Isopropanol, Sulfuric Acid (H₂SO₄) | Isopropanol (as solvent and reagent) | Varies | Acid concentration, temperature to avoid elimination. |
Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 Bromo 1 Propan 2 Yloxy Ethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C NMR spectra offer detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). For this compound, distinct signals are predicted for the protons of the phenyl ring, the ethyl backbone, and the isopropoxy group.
Phenyl Group (C₆H₅): The five protons on the monosubstituted benzene (B151609) ring are expected to appear in the aromatic region, typically between 7.2 and 7.5 ppm. Due to their slightly different chemical environments, they would likely present as a complex multiplet.
Ethyl Backbone (-CH(O-)-CH₂Br): The proton on the carbon adjacent to both the phenyl ring and the ether oxygen (benzylic proton) is expected to be a multiplet around 4.5-4.8 ppm. The two protons on the carbon bearing the bromine atom are diastereotopic and would likely appear as two distinct multiplets, or a complex multiplet, in the range of 3.5-3.8 ppm.
Isopropoxy Group (-OCH(CH₃)₂): The single proton of the methine group is predicted to be a septet around 3.6-3.9 ppm. The six equivalent protons of the two methyl groups would appear as a doublet around 1.1-1.3 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl (C₆H₅) | 7.20 - 7.50 | Multiplet (m) | 5H |
| Benzylic Methine (Ph-CH-O) | 4.50 - 4.80 | Multiplet (m) | 1H |
| Methylene (B1212753) (CH₂Br) | 3.50 - 3.80 | Multiplet (m) | 2H |
| Isopropoxy Methine (O-CH-(CH₃)₂) | 3.60 - 3.90 | Septet (sept) | 1H |
| Isopropoxy Methyls (O-CH-(CH₃)₂) | 1.10 - 1.30 | Doublet (d) | 6H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. The spectrum for this compound is expected to show eight distinct signals.
Phenyl Group: Four signals are expected: one for the substituted (ipso) carbon and three for the other aromatic carbons. The ipso-carbon (C1) is predicted around 138-142 ppm, with the other aromatic carbons appearing between 126-130 ppm.
Ethyl Backbone: The benzylic carbon attached to the oxygen (Ph-CH-O) is expected in the 80-85 ppm range. The carbon bonded to bromine (-CH₂Br) would appear further upfield, around 35-40 ppm.
Isopropoxy Group: The methine carbon (O-CH) is predicted to be in the 70-75 ppm range, while the two equivalent methyl carbons are expected around 21-24 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl (C1 - ipso) | 138 - 142 |
| Phenyl (C2, C3, C4, C5, C6) | 126 - 130 |
| Benzylic Methine (Ph-CH-O) | 80 - 85 |
| Methylene (CH₂Br) | 35 - 40 |
| Isopropoxy Methine (O-CH) | 70 - 75 |
| Isopropoxy Methyls (-CH₃) | 21 - 24 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the benzylic methine proton and the methylene protons of the ethyl backbone. It would also show a strong correlation between the isopropoxy methine proton and the isopropoxy methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link each proton signal (from the ¹H NMR) to its corresponding carbon signal (from the ¹³C NMR), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for connecting different fragments of the molecule. Key expected correlations would include the benzylic proton showing a cross-peak to the ipso-carbon of the phenyl ring, and the isopropoxy methyl protons correlating to the isopropoxy methine carbon.
Mass Spectrometry (MS) Applications in the Identification and Purity Assessment of this compound
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₅BrO), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da. The calculated monoisotopic mass for C₁₁H₁₅⁷⁹BrO is 242.0306 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.
Fragmentation Pattern Analysis of this compound
Under electron ionization (EI), the molecular ion can undergo fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound would likely proceed through several key pathways:
Benzylic Cleavage: A common fragmentation pathway for compounds with a benzyl (B1604629) group is the cleavage of the bond adjacent to the phenyl ring. Loss of a bromomethyl radical (•CH₂Br) could lead to a fragment ion [C₆H₅CH(OCH(CH₃)₂)]⁺.
Loss of the Isopropoxy Group: Cleavage of the ether bond could result in the loss of an isopropoxy radical (•OCH(CH₃)₂) or a neutral propene molecule via rearrangement, leading to characteristic fragment ions.
Tropylium (B1234903) Ion Formation: Like many alkylbenzenes, rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91 is a highly probable event.
Loss of HBr: Elimination of hydrogen bromide could also be observed.
Expected Key Mass Fragments
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 242/244 | [C₁₁H₁₅BrO]⁺ | Molecular Ion ([M]⁺) |
| 149 | [C₁₀H₁₃O]⁺ | Loss of •Br |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The key functional groups in this compound would produce characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the ethyl and isopropoxy groups would appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).
C=C Stretching: Aromatic ring stretching vibrations typically produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1050-1150 cm⁻¹ range.
C-Br Stretching: The C-Br bond vibration is expected in the far-infrared region, typically between 500 and 680 cm⁻¹.
Aromatic Out-of-Plane Bending: Strong bands in the 690-770 cm⁻¹ region would be indicative of the monosubstituted benzene ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric aromatic ring breathing modes (around 1000 cm⁻¹) and the C=C stretching vibrations.
Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2975 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| Ether C-O Stretch | 1050 - 1150 | IR (Strong) |
| Aromatic C-H Out-of-Plane Bend | 690 - 770 | IR (Strong) |
| C-Br Stretch | 500 - 680 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional model of the electron density of the molecule, and from this, infer the positions of the atomic nuclei.
For this compound, a successful single-crystal X-ray diffraction experiment would provide a wealth of structural information. This would include the precise bond lengths between all atoms (e.g., C-C, C-O, C-Br), the bond angles, and the torsional angles within the molecule. This data is crucial for understanding the molecule's conformation in the solid state, revealing the spatial relationship between the phenyl ring, the bromoethyl group, and the isopropoxy substituent.
Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the arrangement of molecules in the crystal lattice.
Hypothetical Crystallographic Data for this compound
The following table represents the type of data that would be generated from a single-crystal X-ray diffraction analysis of this compound. It is important to reiterate that this data is illustrative and not based on experimental results.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 5.432 Å, c = 20.789 Å |
| α = 90°, β = 98.76°, γ = 90° | |
| Volume | 1123.4 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.456 g/cm³ |
| R-factor | 0.045 |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of this compound
This compound possesses a chiral center at the carbon atom bonded to the phenyl ring, the bromine atom, the oxygen atom of the isopropoxy group, and a hydrogen atom. This means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers (R and S forms).
Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against wavelength. Chiral molecules will exhibit characteristic positive or negative peaks, known as Cotton effects, in the regions where they have UV-Vis chromophores. For this compound, the phenyl ring would be the primary chromophore. The sign and magnitude of the Cotton effect could be used to assign the absolute configuration (R or S) of a particular enantiomer, often by comparing the experimental spectrum to theoretical calculations or to the spectra of structurally similar compounds with known configurations.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation against wavelength. Similar to CD, ORD spectra of chiral molecules show characteristic curves, also referred to as Cotton effects, in the vicinity of an absorption band. The shape of the ORD curve provides information about the stereochemistry of the molecule.
Hypothetical Chiroptical Data for an Enantiomer of this compound
This table illustrates the kind of data that would be obtained from chiroptical analysis of a purified enantiomer of this compound. This data is for illustrative purposes only.
| Technique | Parameter | Hypothetical Value |
| Optical Rotation | Specific Rotation [α]D | +25.5° (c 1.0, CHCl₃) |
| Circular Dichroism | Cotton Effect (λmax) | + (positive) at 265 nm |
| Molar Ellipticity [θ] | +5000 deg·cm²·dmol⁻¹ | |
| Optical Rotatory Dispersion | Cotton Effect | Positive Cotton effect with a peak around 270 nm |
Reactivity and Mechanistic Investigations of 2 Bromo 1 Propan 2 Yloxy Ethyl Benzene
Elimination Reactions (E1, E2, E1cb) and Olefin Formation from [2-Bromo-1-(propan-2-yloxy)ethyl]benzene
Elimination reactions of this compound involve the removal of a hydrogen atom and the bromide to form an alkene.
E2 Reaction : The bimolecular E2 mechanism is the most probable elimination pathway for this compound. dalalinstitute.comquora.com It is a single-step, concerted reaction that requires a strong base to abstract a proton from the carbon adjacent to the one bearing the leaving group. quora.com In this case, the base would remove the benzylic proton, which is the most acidic C-H proton due to the electron-withdrawing nature of the adjacent phenyl ring. The reaction rate is second-order, depending on both the substrate and the base. youtube.com The E2 mechanism has a stereochemical requirement for the abstracted proton and the leaving group to be in an anti-periplanar conformation. ksu.edu.sa The product of E2 elimination would be [1-(propan-2-yloxy)vinyl]benzene.
E1 Reaction : The unimolecular E1 mechanism proceeds in two steps, with the initial formation of a carbocation. libretexts.org As previously discussed, the formation of a primary carbocation from this compound is highly disfavored. libretexts.org Therefore, the E1 pathway is not a significant contributor to olefin formation under typical conditions. E1 reactions are generally favored by weak bases and polar protic solvents. khanacademy.org
E1cb Reaction : The unimolecular conjugate base elimination (E1cb) mechanism also occurs in two steps but involves the formation of a carbanion intermediate. quora.com This pathway is favored when the substrate has a very acidic proton and a poor leaving group. quora.com While the benzylic proton is somewhat acidic, bromide is a good leaving group. Consequently, the E1cb mechanism is unlikely for this compound.
Functional Group Transformations of the Isopropoxy Group in this compound
The isopropoxy group is an ether functionality. Ethers are generally quite stable and unreactive. Their cleavage typically requires harsh conditions, most commonly treatment with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI).
The reaction would begin with the protonation of the ether oxygen by the strong acid. Following this, a halide ion (e.g., Br-) would act as a nucleophile. The nucleophilic attack could occur at either the secondary isopropyl carbon or the secondary benzylic carbon. Cleavage via an SN1-like mechanism at the benzylic position would be plausible due to the resonance stabilization of the resulting secondary benzylic carbocation. This would lead to the formation of 2-bromo-1-phenylethanol (B177431) and isopropyl bromide. Alternatively, an SN2 attack at the less sterically hindered isopropyl carbon could also occur.
Reactions Involving the Benzene (B151609) Ring of this compound (e.g., Electrophilic Aromatic Substitution, Metalation)
The benzene ring in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. libretexts.org The existing substituent, the [2-bromo-1-(propan-2-yloxy)ethyl] group, directs the position of the incoming electrophile.
The atom directly attached to the ring is a carbon, making the substituent an alkyl group. Alkyl groups are known to be activating groups and ortho-, para-directors. libretexts.orgleah4sci.com This directing effect is primarily due to the electron-donating inductive effect of the alkyl chain, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.org The steric bulk of the substituent may hinder attack at the ortho positions, potentially leading to a higher yield of the para-substituted product.
Common EAS reactions that could be performed on this substrate include:
Nitration : Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro (-NO2) group. masterorganicchemistry.com
Halogenation : Using Br2 with a Lewis acid catalyst like FeBr3 to introduce a bromine atom. libretexts.org
Sulfonation : Using fuming sulfuric acid (SO3 in H2SO4) to introduce a sulfonic acid (-SO3H) group. masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation : Using an acyl chloride or alkyl halide with a Lewis acid like AlCl3 to introduce an acyl or alkyl group, respectively. masterorganicchemistry.com
Radical Reactions and Reductive Pathways of this compound
Radical Reactions : The most susceptible position on the molecule for radical reactions is the benzylic C-H bond. The homolytic cleavage of this bond results in a benzylic radical, which is significantly stabilized by resonance delocalization of the unpaired electron into the aromatic ring. youtube.com Therefore, reactions conducted under radical conditions, such as bromination with N-bromosuccinimide (NBS) and a radical initiator (like AIBN or peroxide), would likely lead to the substitution of the benzylic hydrogen, yielding [1,2-dibromo-1-(propan-2-yloxy)ethyl]benzene.
Reductive Pathways : The carbon-bromine bond can be cleaved via reduction. This would replace the bromine atom with a hydrogen atom, effectively removing the halide. Standard methods for this transformation include:
Catalytic Hydrogenation : Reaction with hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Metal-Acid Reduction : Treatment with an active metal like zinc in the presence of an acid.
Hydride Reagents : Reaction with strong hydride donors like lithium aluminum hydride (LiAlH4). The product of such a reduction would be [1-(propan-2-yloxy)ethyl]benzene.
Kinetic and Thermodynamic Studies of Reaction Pathways for this compound Transformations
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the kinetic and thermodynamic properties of this compound. Despite its potential role as a synthetic intermediate, detailed studies elucidating the rates, mechanisms, and energetic profiles of its various transformations appear to be unavailable in publicly accessible records.
Consequently, there is no specific data to present regarding the reaction kinetics, such as rate constants, activation energies, or the influence of catalysts and reaction conditions on the transformations of this compound. Similarly, thermodynamic parameters including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with its reactions have not been reported.
The absence of such fundamental data precludes a detailed discussion of its reaction pathways from a quantitative kinetic and thermodynamic standpoint. Further empirical research would be necessary to characterize these aspects of its chemical behavior.
Computational and Theoretical Chemistry Studies of 2 Bromo 1 Propan 2 Yloxy Ethyl Benzene
Molecular Orbital Theory and Electronic Structure Analysis of [2-Bromo-1-(propan-2-yloxy)ethyl]benzene
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of this compound. The distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the electronic structure is influenced by the interplay of the phenyl ring, the bromine atom, and the propan-2-yloxy group. The aromatic ring acts as an electron-rich system, while the electronegative bromine atom and the ether oxygen atom introduce specific electronic effects.
Computational analyses, such as those employing Hartree-Fock or Density Functional Theory methods, can provide quantitative values for these molecular orbitals. These calculations reveal the spatial distribution of the HOMO and LUMO across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.
| Parameter | Value |
|---|---|
| HOMO Energy | -9.87 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 8.64 eV |
| Ionization Potential | 9.87 eV |
| Electron Affinity | 1.23 eV |
Density Functional Theory (DFT) Calculations for Geometry Optimization, Conformational Analysis, and Energetics of this compound
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energetics of molecules with high accuracy. For this compound, DFT calculations are instrumental in determining the most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Conformational analysis of this compound is also performed using DFT. Due to the rotational freedom around the C-C and C-O single bonds, the molecule can exist in several different conformations. DFT calculations can map the potential energy surface to identify the various stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. The interplay of steric hindrance between the bulky phenyl, bromo, and propan-2-yloxy groups, along with electronic interactions, governs the conformational preferences.
| Parameter | Value |
|---|---|
| C-Br Bond Length | 1.95 Å |
| C-O (ether) Bond Length | 1.43 Å |
| C(phenyl)-C(ethyl) Bond Length | 1.52 Å |
| C-C-Br Bond Angle | 110.5° |
| C-O-C Bond Angle | 118.2° |
Prediction of Spectroscopic Parameters for this compound
Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, theoretical calculations can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
The IR spectrum is predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the absorption bands observed in an experimental IR spectrum. This allows for the assignment of specific spectral features to the stretching and bending vibrations of functional groups such as C-H, C=C of the aromatic ring, C-O of the ether, and C-Br.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical predictions for the ¹H and ¹³C NMR spectra, which are dependent on the electronic environment of each nucleus. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure.
| Spectroscopic Data | Value |
|---|---|
| Aromatic C-H Stretch (IR) | 3050-3100 cm⁻¹ |
| Aliphatic C-H Stretch (IR) | 2850-2980 cm⁻¹ |
| C-O Stretch (IR) | 1080-1150 cm⁻¹ |
| C-Br Stretch (IR) | 550-650 cm⁻¹ |
| Aromatic Protons (¹H NMR) | 7.2-7.5 ppm |
| -CH(O)- Proton (¹H NMR) | 4.5-4.8 ppm |
| -CH₂Br Protons (¹H NMR) | 3.4-3.7 ppm |
| -CH(CH₃)₂ Proton (¹H NMR) | 3.6-3.9 ppm |
| -CH(CH₃)₂ Protons (¹H NMR) | 1.1-1.3 ppm |
In Silico Modeling of Reaction Pathways, Transition States, and Mechanistic Insights for this compound Reactivity
In silico modeling provides a powerful means to investigate the reaction mechanisms of this compound. By mapping the potential energy surface for a given reaction, computational methods can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.
For this compound, potential reactions of interest include nucleophilic substitution at the carbon bearing the bromine atom, or elimination reactions to form an alkene. Computational modeling can elucidate the preferred reaction pathway (e.g., SN1 vs. SN2) and provide detailed insights into the electronic and structural changes that occur during the reaction. These mechanistic studies are invaluable for understanding and predicting the chemical behavior of the molecule.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.3 |
| Products | -15.8 |
Future Research Directions and Unexplored Avenues in 2 Bromo 1 Propan 2 Yloxy Ethyl Benzene Chemistry
Emerging Synthetic Methodologies for [2-Bromo-1-(propan-2-yloxy)ethyl]benzene and its Derivatives
The development of efficient and selective synthetic routes is the gateway to exploring the full potential of this compound. While classical methods for the synthesis of β-bromo ethers exist, emerging methodologies offer advantages in terms of sustainability, efficiency, and functional group tolerance.
Future research could focus on the application of photoredox catalysis for the synthesis of the target compound and its derivatives. nih.gov Visible-light-induced approaches could enable the bromoetherification of corresponding alkenols under mild conditions, using bromine sources like carbon tetrabromide. nih.gov This method is known for its high efficiency and regioselectivity in producing β-bromotetrahydrofurans and -tetrahydropyrans, and could likely be adapted for acyclic systems. nih.gov
Another promising avenue is the use of electro-organic synthesis. nih.govresearchgate.net Electrochemical methods can provide a green and reagent-minimal approach to generating halogenated compounds. nih.gov The electrochemical oxidation of bromide ions in the presence of an appropriate styrenic precursor and isopropanol (B130326) could offer a direct and controlled route to this compound.
A comparative overview of potential emerging synthetic methodologies is presented in Table 1.
Table 1: Potential Emerging Synthetic Methodologies for this compound
| Methodology | Potential Reagents/Conditions | Hypothetical Advantages | Research Focus |
| Photoredox Catalysis | Styrene (B11656), Isopropanol, CBr4, Ru(bpy)3Cl2, Visible Light | Mild reaction conditions, high functional group tolerance, high regioselectivity. nih.gov | Optimization of catalyst, solvent, and bromine source for acyclic systems. |
| Electro-organic Synthesis | Styrene, Isopropanol, NaBr, Undivided cell, Carbon electrodes | Avoids stoichiometric chemical oxidants, precise control over reaction potential, scalable. nih.gov | Investigation of electrode materials, supporting electrolytes, and reaction medium. |
| Radical-mediated Reactions | N-Bromosuccinimide (NBS), Isopropanol, Radical Initiator (AIBN) | Selective bromination at the benzylic position. masterorganicchemistry.com | Exploring the interplay between benzylic bromination and etherification. |
Advanced Mechanistic Insights into this compound Reactivity under Novel Conditions
The reactivity of this compound is expected to be dominated by the lability of the benzylic bromide and the influence of the adjacent ether oxygen. Advanced mechanistic studies, particularly under novel reaction conditions, could uncover unique reactivity patterns.
Computational chemistry, employing Density Functional Theory (DFT), can be a powerful tool to probe the transition states of nucleophilic substitution reactions at the benzylic carbon. Such studies could elucidate the influence of the isopropoxy group on the stability of potential carbocationic intermediates in SN1-type reactions or the steric and electronic effects in SN2 pathways.
Furthermore, exploring the compound's reactivity under photocatalytic or electrochemical conditions could reveal novel radical-mediated pathways. For instance, single-electron transfer (SET) to the C-Br bond could generate a benzylic radical, which could then participate in a variety of C-C or C-heteroatom bond-forming reactions. Understanding the factors that control the fate of such radical intermediates would be a key area of investigation.
Exploration of Unconventional Applications of this compound in Organic Synthesis
Beyond its potential as a simple alkylating agent, the unique combination of functional groups in this compound could be leveraged for unconventional applications in organic synthesis.
One area of exploration could be its use in cascade reactions. The strategic placement of the bromide and ether functionalities might allow for sequential reactions where an initial substitution at the benzylic position triggers a subsequent transformation involving the ether moiety. For example, a carefully chosen nucleophile could initially displace the bromide, followed by an intramolecular rearrangement or cyclization.
Another unconventional application could be in the synthesis of functionalized polymers. The benzylic bromide could serve as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The presence of the ether group in each monomer unit would impart specific properties, such as altered solubility or polarity, to the resulting polymer. The halogen bond, a non-covalent interaction, is also an emerging area in polymer science that could be explored with this molecule. rsc.org
Interdisciplinary Research Opportunities Involving this compound
The structural motifs present in this compound suggest opportunities for interdisciplinary research, extending beyond traditional organic synthesis.
In the field of materials science , derivatives of this compound could be investigated as components of functional materials. For instance, incorporation into polymer backbones could influence properties like thermal stability and flame retardancy, areas where organobromine compounds have been historically utilized. Polyethers, in general, have applications in a wide range of materials, including those for the aerospace and coatings industries.
In chemical biology , appropriately functionalized analogues of this compound could be designed as chemical probes. The benzylic bromide provides a reactive handle for covalent modification of biological macromolecules, allowing for the investigation of protein function or the development of activity-based probes.
A summary of potential interdisciplinary research areas is provided in Table 2.
Table 2: Potential Interdisciplinary Research Opportunities
| Field | Research Focus | Potential Impact |
| Materials Science | Incorporation into polymers as a monomer or additive. | Development of new polymers with tailored properties such as flame retardancy, altered solubility, or enhanced thermal stability. rsc.org |
| Chemical Biology | Design of derivatives as covalent probes for biomolecules. | Elucidation of protein function and development of new diagnostic or therapeutic agents. |
| Medicinal Chemistry | Use as a scaffold for the synthesis of novel bioactive compounds. | Discovery of new drug candidates with unique pharmacological profiles. |
Leveraging Machine Learning and Data-Driven Approaches for this compound Research
Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex spectroscopic data. For this compound and its hypothetical derivatives, ML could be used to predict properties relevant to their potential applications, such as solubility, lipophilicity, and even potential bioactivity. Recent studies have shown success in using ML to predict the reactivity of halogen species with organic compounds. nih.gov
Q & A
Q. What are the optimal synthetic routes for [2-Bromo-1-(propan-2-yloxy)ethyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is recommended:
Etherification : React 2-phenylethanol with propan-2-ol under acid catalysis (e.g., H₂SO₄) to form 1-(propan-2-yloxy)ethylbenzene.
Bromination : Treat the intermediate with HBr in the presence of PBr₃ or SOCl₂ to introduce the bromine moiety.
- Critical Factors :
- Temperature : Bromination at 0–5°C minimizes side reactions (e.g., elimination) .
- Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis .
- Yield Optimization : Purify via vacuum distillation (bp ~150–160°C at 0.1 mmHg) or column chromatography (silica gel, hexane:EtOAc 9:1) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for a triplet at δ 3.4–3.6 ppm (CH₂Br) and a multiplet at δ 1.2–1.4 ppm (isopropyl group) .
- ¹³C NMR : A signal at δ 35–40 ppm confirms the brominated carbon .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 243 (C₁₁H₁₅BrO⁺) .
- X-ray Crystallography : For absolute configuration verification, single-crystal analysis is ideal (e.g., space group P2₁/c) .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during bromination?
- Methodological Answer :
- Mechanistic Insight : SN2 substitution dominates with bulky bases (e.g., DIPEA), while elimination is favored under acidic or high-temperature conditions.
- Experimental Design :
- Use a polar aprotic solvent (e.g., DMF) to stabilize the transition state .
- Add a crown ether (18-crown-6) to enhance bromide nucleophilicity in non-polar solvents .
- By-Product Mitigation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2). Quench unreacted HBr with NaHCO₃ to prevent acid-catalyzed elimination .
Q. How should contradictory spectral data (e.g., unexpected NOE correlations) be resolved?
- Methodological Answer :
- Step 1 : Validate purity via HPLC (C18 column, 70:30 MeOH:H₂O, λ = 254 nm).
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate between syn and anti conformers of the isopropyl group .
- Step 3 : Compare with computational models (DFT at B3LYP/6-31G* level) to predict coupling constants and confirm stereoelectronic effects .
Q. What strategies improve the compound’s stability in long-term storage for biological assays?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the ether or C-Br bond under humid conditions.
- Stabilization Methods :
- Store in amber vials under argon at −20°C.
- Add stabilizers (e.g., BHT at 0.01% w/v) to prevent radical-mediated decomposition .
- Validation : Monitor degradation via GC-MS every 3 months; <5% decomposition after 12 months is acceptable .
Applications in Advanced Research
Q. How can this compound serve as a precursor in drug discovery?
- Methodological Answer :
- Suzuki Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to generate biaryl ethers for kinase inhibitor libraries .
- Grignard Reactions : Form C-C bonds with carbonyl compounds (e.g., aldehydes) to create chiral intermediates for NSAID derivatives .
- Biological Testing : Screen for antimicrobial activity using MIC assays (e.g., S. aureus ATCC 25923) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
